molecular formula C26H25N3O4 B11498272 2-(3,4-diethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-(3,4-diethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B11498272
M. Wt: 443.5 g/mol
InChI Key: ORVZISZRLHMLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-diethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound that features both phenyl and oxadiazole groups

Preparation Methods

The synthesis of 2-(3,4-diethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring followed by the introduction of the phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: The phenyl and oxadiazole groups can participate in substitution reactions, often facilitated by catalysts or under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. .

Scientific Research Applications

2-(3,4-diethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-diethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenyl groups can interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C26H25N3O4/c1-3-31-22-15-10-18(16-23(22)32-4-2)17-24(30)27-21-13-11-20(12-14-21)26-29-28-25(33-26)19-8-6-5-7-9-19/h5-16H,3-4,17H2,1-2H3,(H,27,30)

InChI Key

ORVZISZRLHMLTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.